molecular formula C9H13ClN2O B555564 2-Amino-3-phenylpropanamide hydrochloride CAS No. 108321-83-1

2-Amino-3-phenylpropanamide hydrochloride

Cat. No.: B555564
CAS No.: 108321-83-1
M. Wt: 200.66 g/mol
InChI Key: KLHLGTPNBQXSJT-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-3-phenylpropanamide hydrochloride, a compound with the molecular formula C9H12N2O·HCl, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an amine group and a phenyl group, which contribute to its biological activity. Its hydrochloride form enhances solubility in biological systems, making it a suitable candidate for various applications.

Property Value
Molecular FormulaC9H12N2O·HCl
Molecular Weight196.66 g/mol
CAS Number1236267-49-4
SolubilitySoluble in water

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that this compound could induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .

2. Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits certain kinases involved in cancer cell signaling pathways, leading to reduced cell growth.
  • Receptor Modulation : It interacts with various receptors, potentially altering their signaling cascades, which is particularly relevant in inflammatory responses .

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of both bacteria at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:

Derivative IC50 (µM) Activity
2-Amino-N,N-diethyl-3-phenylpropanamide30Moderate Anticancer
N,N-Diallyl-2-amino-3-phenylpropanamide20Strong Antimicrobial

These findings suggest that modifications to the phenyl group can enhance biological activity, paving the way for the development of more effective derivatives .

Properties

IUPAC Name

2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507319
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-83-1
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.